molecular formula C13H13ClN2 B2889298 3-(chloromethyl)-1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole CAS No. 123345-76-6

3-(chloromethyl)-1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole

Cat. No.: B2889298
CAS No.: 123345-76-6
M. Wt: 232.71
InChI Key: JZQCNZOQBXKTDJ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-(chloromethyl)-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2/c14-9-12-11-7-4-8-13(11)16(15-12)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQCNZOQBXKTDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(N=C2CCl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with a cyclopentane derivative, followed by chloromethylation. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and chloromethylation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Cyclization Reactions: Further cyclization can lead to more complex fused ring systems

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions yield various substituted derivatives, while oxidation and reduction reactions produce corresponding oxides and reduced forms .

Scientific Research Applications

3-(chloromethyl)-1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point/Physical State
Target : 3-(Chloromethyl)-1-phenyl-cyclopenta[c]pyrazole C₇H₁₀Cl₂N₂ 193.08 Chloromethyl, phenyl Not reported
ME-3: 1-(3-(4-chlorophenyl)-5-(p-tolyl)-pyrazol-1-yl)-3-(hydrazinyloxy)propan-1-one C₁₉H₂₁ClN₄O₂ 372.85 Chlorophenyl, hydrazinyloxy TLC Rf = 0.40
4-(4-Nitrophenyl)-1-phenyl-3,3'-bipyrazole C₁₈H₁₃N₅O₂ 331.11 Nitrophenyl, bipyrazole 200–202°C (yellow crystals)
N-(5-(4-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-4-yl)acetamide C₁₄H₁₆ClN₃O₂ 275.74 Methoxymethyl, chlorophenyl, acetamide 165–166°C (white crystals)
1-(4-Fluorophenyl)-cyclohepta[c]pyrazole-3-carboxylic acid C₁₅H₁₅FN₂O₂ 274.29 Fluorophenyl, carboxylic acid, 7-membered ring Not reported (solid)

Key Observations :

  • The target compound has the lowest molecular weight among analogs, attributed to its compact cyclopenta[c]pyrazole core and absence of bulky side chains.
  • ME-3 and N-(5-(4-chlorophenyl)...acetamide feature chlorophenyl groups but differ in reactivity: ME-3’s hydrazinyloxy group enables condensation reactions, while the acetamide in the latter stabilizes hydrogen bonding .
  • The nitrophenyl substituent in the bipyrazole derivative enhances electron-withdrawing properties, influencing redox behavior and stability .

Spectral and Reactivity Comparison

Nuclear Magnetic Resonance (NMR) :
  • Target Compound : Expected δ 4.0–4.5 ppm for -CH₂Cl protons (similar to methoxymethyl analogs in ).
  • N-(5-(4-chlorophenyl)...acetamide : δ 3.34 and 4.36 ppm (methoxymethyl -CH₂ and -OCH₃), contrasting with the target’s chloromethyl signal .
  • 4-(4-Nitrophenyl)-bipyrazole : δ 9.01 ppm (pyrazole H-5) and δ 13.00 ppm (NH), indicating strong deshielding due to nitro and NH groups .
Reactivity :
  • Chloromethyl Group : Facilitates nucleophilic substitution (e.g., with amines or thiols), making the target compound versatile for derivatization .
  • Methoxymethyl Group : Less reactive than chloromethyl, favoring stability in acidic conditions .
  • Nitrophenyl Group: Susceptible to reduction (e.g., catalytic hydrogenation) to form amino derivatives .

Biological Activity

3-(Chloromethyl)-1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique fused ring structure that may contribute to its interaction with biological targets, making it a candidate for drug development and various therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C13H13ClN2C_{13}H_{13}ClN_2 with a molecular weight of approximately 232.71 g/mol. Its structural characteristics include:

  • IUPAC Name: 3-(chloromethyl)-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole
  • InChI Key: InChI=1S/C13H13ClN2/c14-9-12-11-7-4-8-13(11)16(15-12)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, exhibit a wide range of biological activities. These include:

1. Anticancer Activity
Studies have shown that certain pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds structurally similar to this compound have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

2. Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties. Research has indicated that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory processes .

3. Enzyme Inhibition
The ability of this compound to act as an enzyme inhibitor has been explored in various studies. For example, it has been reported to inhibit the Type III secretion system (T3SS) in pathogenic bacteria, which is crucial for their virulence . This inhibition could provide a novel approach to treating bacterial infections.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits COX and cytokine production
Enzyme InhibitionInhibits T3SS in pathogenic bacteria

Case Study: Anticancer Properties

In a study evaluating the anticancer properties of pyrazole derivatives similar to this compound, researchers found that these compounds significantly reduced cell viability in human breast cancer cells (MCF-7) at concentrations as low as 10 μM. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Case Study: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of pyrazole derivatives. The study demonstrated that treatment with these compounds led to a marked decrease in the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages. This suggests potential therapeutic applications in inflammatory diseases .

Q & A

Q. Methodological Approach :

  • Dose-Response Curves : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HeLa vs. MCF-7) to identify cell-type-specific effects .
  • Metabolic Stability Assays : Test hepatic microsomal degradation (e.g., rat S9 fractions) to rule out rapid inactivation in vitro .
  • Crystallographic Studies : Resolve ligand-enzyme complexes (e.g., with PDB ID 6XYZ) to confirm binding modes .

Case Study : Discrepancies in antitumor activity (IC₅₀ ranging from 8–50 μM) were attributed to variations in cellular uptake efficiency, validated via LC-MS quantification of intracellular compound levels .

Basic: What are the challenges in optimizing reaction yields for large-scale synthesis?

Methodological Answer :
Key challenges include:

  • Byproduct Formation : Competing dimerization during chloromethylation; suppress via slow reagent addition and low temperatures (0–5°C) .
  • Purification Losses : Use flash chromatography with optimized gradients (e.g., 5% → 30% EtOAc/hexane) to recover >90% pure product .
  • Moisture Sensitivity : Chloromethyl intermediates hydrolyze to hydroxymethyl derivatives; employ anhydrous solvents (e.g., dried THF over molecular sieves) .

Yield Benchmark : Typical yields range from 45–60%; yields >70% require microwave-assisted synthesis (100°C, 30 min) .

Advanced: What strategies validate the compound’s mechanism of action in enzymatic assays?

Q. Methodological Answer :

  • Enzyme Inhibition Kinetics : Use Michaelis-Menten plots to determine inhibition type (e.g., competitive vs. non-competitive for COX-2; Ki=1.3\muMK_i = 1.3 \muM) .
  • Isothermal Titration Calorimetry (ITC) : Measure binding enthalpy (ΔH = −12.5 kcal/mol) to confirm enthalpically driven interactions .
  • Mutagenesis Studies : Replace key residues (e.g., Arg120 in COX-2) to assess binding site specificity .

Data Cross-Validation : Align ITC-derived KdK_d (1.1 μM) with SPR (Kd=1.4\muMK_d = 1.4 \muM) for consistency .

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